molecular formula C15H14N2O3 B11175096 4-[(Pyridin-3-ylmethyl)carbamoyl]phenyl acetate

4-[(Pyridin-3-ylmethyl)carbamoyl]phenyl acetate

Cat. No.: B11175096
M. Wt: 270.28 g/mol
InChI Key: AYTZAOGEUONCON-UHFFFAOYSA-N
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Description

4-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL ACETATE is a complex organic compound that features a pyridine ring, a carbamoyl group, and a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL ACETATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of the pyridine derivative, which involves the reaction of pyridine with a suitable alkylating agent to introduce the methyl group.

    Carbamoylation: The next step involves the introduction of the carbamoyl group. This can be achieved by reacting the pyridine derivative with an isocyanate or a carbamoyl chloride under controlled conditions.

    Acetylation: Finally, the phenyl group is acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of 4-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL ACETATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{[(PYRIDIN-2-YL)METHYL]CARBAMOYL}PHENYL ACETATE: Similar structure but with the pyridine ring at a different position.

    4-{[(PYRIDIN-4-YL)METHYL]CARBAMOYL}PHENYL ACETATE: Another positional isomer with the pyridine ring at the 4-position.

    4-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}BENZOATE: Similar structure but with a benzoate group instead of an acetate group.

Uniqueness

4-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL ACETATE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyridine ring, carbamoyl group, and phenyl acetate moiety makes it a versatile compound with diverse applications in various fields of research.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

[4-(pyridin-3-ylmethylcarbamoyl)phenyl] acetate

InChI

InChI=1S/C15H14N2O3/c1-11(18)20-14-6-4-13(5-7-14)15(19)17-10-12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H,17,19)

InChI Key

AYTZAOGEUONCON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2

Origin of Product

United States

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